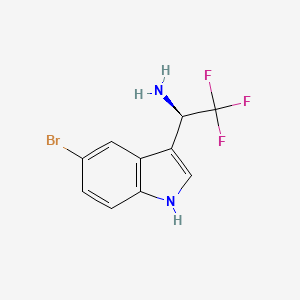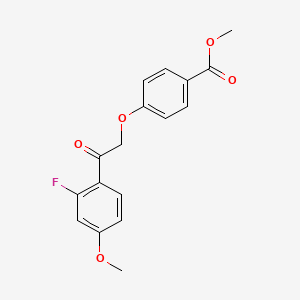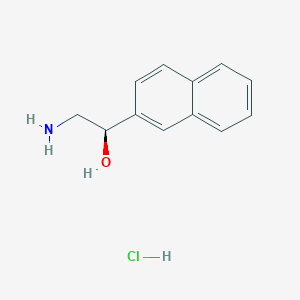
(R)-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of Trifluoroethanamine: The brominated indole is then reacted with a trifluoroethanamine derivative under controlled conditions to form the desired product. This step may involve the use of catalysts and specific reaction temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position of the indole ring.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
®-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine: can be compared with other indole derivatives, such as:
5-Bromo-1H-indole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the trifluoroethanamine moiety.
5-Bromo-1H-indole-3-methanol: Contains a hydroxyl group at the 3-position instead of the trifluoroethanamine group.
5-Bromo-1H-indole-3-acetonitrile: Features a nitrile group at the 3-position.
The uniqueness of ®-1-(5-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine lies in its trifluoroethanamine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H8BrF3N2 |
|---|---|
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
(1R)-1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8BrF3N2/c11-5-1-2-8-6(3-5)7(4-16-8)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1 |
InChI-Schlüssel |
OKFXUUYDSRPAJZ-SECBINFHSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















